10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL
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Overview
Description
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine, where they are used as antipsychotic and antiemetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method involves the use of Grignard reagents, where phenothiazine is reacted with 2-methyl-3-(methylamino)propyl magnesium bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient production of the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, such as alkylated derivatives.
Scientific Research Applications
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is crucial for its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylamino group enhances its ability to cross the blood-brain barrier, making it more effective in central nervous system applications compared to other phenothiazine derivatives .
Properties
CAS No. |
89907-44-8 |
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Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
10-[2-methyl-3-(methylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(10-18-2)11-19-13-6-3-4-8-15(13)21-16-9-5-7-14(20)17(16)19/h3-9,12,18,20H,10-11H2,1-2H3 |
InChI Key |
ATBVFJNGQYOOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origin of Product |
United States |
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